
Unii-F92Z3RN37G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-06843195 phosphate ester involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bipyrimidine core: This involves the coupling of appropriate pyrimidine derivatives under controlled conditions.
Introduction of the morpholine ring: This step typically involves nucleophilic substitution reactions.
Phosphorylation: The final step involves the phosphorylation of the intermediate compound to form the phosphate ester.
Industrial Production Methods
Industrial production of PF-06843195 phosphate ester follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.
Purification processes: Use of crystallization, chromatography, and other purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
PF-06843195 phosphate ester undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution Reactions: These are crucial for modifying the bipyrimidine core and introducing various substituents.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions are typically derivatives of the original compound, which may have altered biological activity or improved pharmacokinetic properties.
Scientific Research Applications
PF-06843195 phosphate ester has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study PI3Kα inhibition and its effects on various biochemical pathways.
Biology: Employed in cell biology to investigate the role of PI3Kα in cell signaling, growth, and survival.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its potent antitumor activity.
Industry: Utilized in the development of new drugs targeting the PI3K/mTOR pathway.
Mechanism of Action
PF-06843195 phosphate ester exerts its effects by selectively inhibiting PI3Kα. This inhibition disrupts the PI3K/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound binds to the ATP-binding site of PI3Kα, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
Similar Compounds
Alpelisib (BYL719): Another PI3Kα inhibitor used in cancer treatment.
Buparlisib (BKM120): A pan-PI3K inhibitor with broader activity across PI3K isoforms.
Copanlisib (BAY 80-6946): A PI3K inhibitor with activity against both PI3Kα and PI3Kδ.
Uniqueness
PF-06843195 phosphate ester is unique due to its high selectivity for PI3Kα over other PI3K isoforms, which reduces off-target effects and enhances its therapeutic potential in cancer treatment .
Properties
CAS No. |
2067281-52-9 |
|---|---|
Molecular Formula |
C20H26F3N8O7P |
Molecular Weight |
578.4 g/mol |
IUPAC Name |
2,2-difluoroethyl (3S)-3-[[6-(2-aminopyrimidin-5-yl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-yl]amino]-3-(phosphonooxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H26F3N8O7P/c21-13(22)9-37-19(32)31-2-1-20(10-31,11-38-39(33,34)35)29-16-14(23)15(12-7-25-17(24)26-8-12)27-18(28-16)30-3-5-36-6-4-30/h7-8,13H,1-6,9-11H2,(H2,24,25,26)(H,27,28,29)(H2,33,34,35)/t20-/m0/s1 |
InChI Key |
UCGFIRPRWMWKQG-FQEVSTJZSA-N |
Isomeric SMILES |
C1CN(C[C@@]1(COP(=O)(O)O)NC2=NC(=NC(=C2F)C3=CN=C(N=C3)N)N4CCOCC4)C(=O)OCC(F)F |
Canonical SMILES |
C1CN(CC1(COP(=O)(O)O)NC2=NC(=NC(=C2F)C3=CN=C(N=C3)N)N4CCOCC4)C(=O)OCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride](/img/structure/B12773499.png)

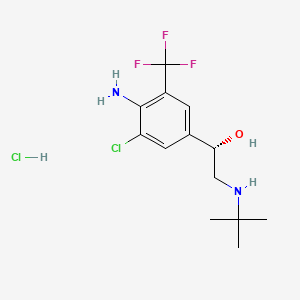
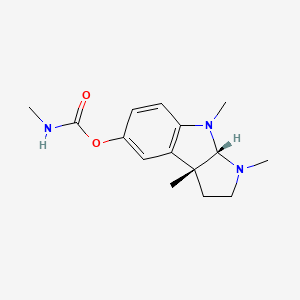
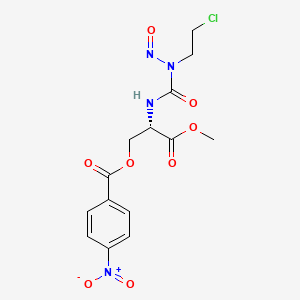
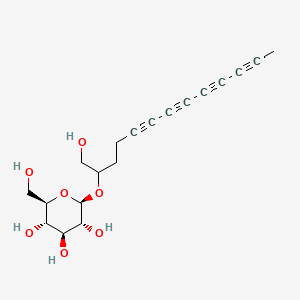
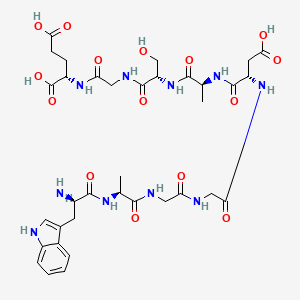
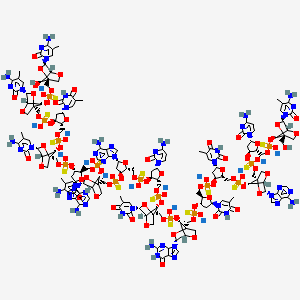
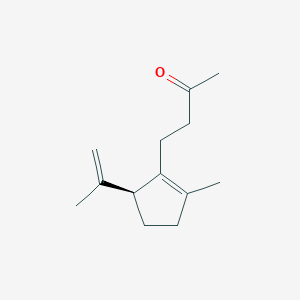
![sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide](/img/structure/B12773572.png)

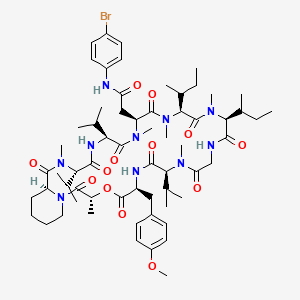
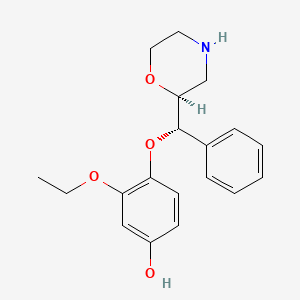
![N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid](/img/structure/B12773592.png)
